3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
Description
Properties
IUPAC Name |
3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)5(12)1-3(2-5)4(10)11/h3,12H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVQKVUOLHLJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679157 | |
| Record name | 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163729-49-4, 1690177-86-6 | |
| Record name | 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl-substituted alkene with a suitable nucleophile to form the cyclobutane ring. The hydroxyl and carboxylic acid groups are then introduced through subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The exact details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions.
| Reagent/Conditions | Product | Notes |
|---|---|---|
| Methanol + H₂SO₄ (catalytic) | Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate | Common Fischer esterification |
| EDCI/DMAP (coupling agents) + ROH | Corresponding ester derivatives | Higher yields for bulky alcohols |
-
Mechanistic Insight : Protonation of the carboxylic acid facilitates nucleophilic attack by the alcohol, followed by dehydration.
Oxidation
The hydroxyl group can be oxidized to a ketone or further functionalized.
| Reagent/Conditions | Product | Efficiency |
|---|---|---|
| KMnO₄ (aqueous, acidic) | 3-Oxo-3-(trifluoromethyl)cyclobutanecarboxylic acid | Moderate (60–70% yield) |
| CrO₃ (Jones oxidation) | Same as above | Lower selectivity due to overoxidation risks |
-
Steric Effects : The trifluoromethyl group hinders oxidation kinetics, requiring prolonged reaction times .
Reduction
The carboxylic acid group is reducible to primary alcohols.
| Reagent/Conditions | Product | Yield |
|---|---|---|
| LiAlH₄ (THF, 0°C → RT) | 3-Hydroxy-3-(trifluoromethyl)cyclobutanemethanol | 80–85% |
| NaBH₄/I₂ (mild conditions) | Partial reduction to aldehyde intermediates | <50% |
-
Limitation : Over-reduction to alkanes is rare due to the stability of the cyclobutane ring.
Substitution Reactions
The trifluoromethyl group participates in nucleophilic substitutions under specific conditions.
-
Electronic Influence : The trifluoromethyl group deactivates the cyclobutane ring, necessitating aggressive reagents .
Decarboxylation and Elimination
Controlled thermal or catalytic decarboxylation yields cyclopropane or olefin derivatives.
Hydrogenation
Olefin intermediates derived from elimination reactions can be hydrogenated to saturated analogs.
Acid-Base Reactions
The compound acts as a Brønsted acid (pKa ≈ 4.11) and participates in salt formation.
| Base | Product | Application |
|---|---|---|
| NaOH (aqueous) | Sodium 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate | Improves aqueous solubility for biological assays |
| Pyridine | Pyridinium salt | Facilitates anhydrous reaction conditions |
Key Research Findings
-
Steric and Electronic Effects :
-
Metabolic Stability :
-
Stereochemical Outcomes :
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- Reactivity : The trifluoromethyl group increases lipophilicity and stability, making the compound an effective building block in synthesizing complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution to form diverse derivatives.
Key Reactions
- Oxidation : Leads to the formation of ketones or aldehydes.
- Reduction : Produces alcohols or aldehydes.
- Substitution : Generates substituted cyclobutane derivatives, expanding its utility in synthetic pathways.
Biological Applications
Biochemical Probes
- The compound is being investigated for its potential as a biochemical probe due to its ability to interact with biological membranes. This interaction may disrupt cellular processes, making it a candidate for studying membrane dynamics and cellular signaling .
Antimicrobial Properties
- Preliminary studies indicate that 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid exhibits antimicrobial activity. Its structural characteristics allow for effective interaction with bacterial membranes, potentially leading to cell disruption.
Medicinal Chemistry
Therapeutic Potential
- The compound is explored for anti-inflammatory and anticancer activities. Its functional groups can form hydrogen bonds with biological targets, influencing their activity and providing a scaffold for drug development .
Case Study: Anticancer Activity
- Research has shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. Further studies are needed to evaluate its efficacy in vivo and understand the underlying mechanisms of action .
Industrial Applications
Specialty Chemicals
- In the chemical industry, this compound is utilized in developing specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other formulations where enhanced stability and performance are required.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Properties |
|---|---|---|
| Chemical Synthesis | Building block for organic compounds | High reactivity due to trifluoromethyl group |
| Biological Research | Biochemical probes; antimicrobial agents | Interaction with biological membranes |
| Medicinal Chemistry | Anti-inflammatory; anticancer research | Ability to form hydrogen bonds with targets |
| Industrial Chemistry | Specialty chemicals; material development | Enhanced stability and performance |
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Key Properties :
- SMILES : OC(=O)C1CC(O)(C1)C(F)(F)F
- InChI : InChI=1S/C6H7F3O3/c7-6(8,9)5(12)1-3(2-5)4(10)11/h3,12H,1-2H2,(H,10,11)
- Storage : Stable at room temperature; requires protection from strong acids, bases, and oxidizers .
This compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules due to its rigid structure and fluorine content .
Comparison with Similar Compounds
Structural Analogues with Fluorinated Cyclobutane Rings
3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS: 1423034-50-7)
- Molecular Formula : C₆H₈F₂O₃
- Key Difference : Replaces -CF₃ with -CF₂H.
1-(3,3,3-Trifluoropropyl)cyclobutane-1-carboxylic acid (CAS: 1500716-33-5)
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid (CAS: 1773508-16-9)
- Molecular Formula : C₆H₇F₃O₃
- Key Difference : Replaces -OH with a trifluoromethoxy (-OCF₃) group.
- Impact : Enhanced electron-withdrawing effects and altered metabolic stability due to the ether linkage .
Analogues with Varying Ring Sizes
trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid (CAS: 115619-30-2)
- Molecular Formula : C₈H₁₁F₃O₂
- Key Difference : Cyclohexane ring instead of cyclobutane.
3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid (CAS: N/A)
- Key Difference : Cyclopentane ring.
- Impact : Intermediate steric hindrance between cyclobutane and cyclohexane derivatives, offering a balance of rigidity and metabolic stability .
Linear Chain Fluorinated Carboxylic Acids
3-(Trifluoromethyl)pentanoic acid (CAS: 277756-45-3)
- Molecular Formula : C₆H₉F₃O₂
- Key Difference : Linear chain instead of cyclic structure.
- Impact : Higher flexibility and lower melting point (−5°C vs. ~120°C for the cyclobutane analogue), making it easier to handle but less effective in rigid scaffold applications .
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid | 1163729-49-4 | C₆H₇F₃O₃ | 184.113 | -OH, -CF₃, -COOH |
| 3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid | 1423034-50-7 | C₆H₈F₂O₃ | 178.12 | -OH, -CF₂H, -COOH |
| trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid | 115619-30-2 | C₈H₁₁F₃O₂ | 196.17 | -CF₃, -COOH |
| 3-(Trifluoromethyl)pentanoic acid | 277756-45-3 | C₆H₉F₃O₂ | 170.13 | -CF₃, -COOH |
Research Findings and Challenges
- Metabolic Stability: The trifluoromethyl group in this compound enhances resistance to oxidative degradation compared to non-fluorinated analogues .
- Synthetic Complexity : Introducing both -OH and -CF₃ groups on the cyclobutane ring requires precise control to avoid side reactions, unlike simpler linear derivatives .
- Safety Profile : Like other fluorinated carboxylic acids, it requires stringent handling protocols (e.g., gloves, eye protection) to prevent exposure .
Biological Activity
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (CF3-CBCA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its trifluoromethyl group enhances lipophilicity, allowing it to interact effectively with lipid membranes and proteins, while the hydroxyl and carboxylic acid functionalities enable hydrogen bonding with biological targets. This article explores the biological activity of CF3-CBCA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₆H₇F₃O₃
- Molar Mass : 184.11 g/mol
- Density : 1.648 g/cm³ (predicted)
- Boiling Point : 252.8 °C (predicted)
- pKa : 4.11 (predicted)
CF3-CBCA's mechanism of action involves several pathways:
- Interaction with Enzymes : The compound can form hydrogen bonds with various enzymes, influencing their activity. For instance, it has been shown to interact with phosphatases and kinases, which are crucial in cellular signaling pathways.
- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's affinity for lipid environments, facilitating its incorporation into cell membranes and interaction with membrane proteins.
- Biochemical Probes : Due to its unique structure, CF3-CBCA is being investigated as a biochemical probe to study various biological processes.
Anti-inflammatory and Anticancer Properties
CF3-CBCA has been explored for its potential anti-inflammatory and anticancer activities:
- Anti-inflammatory Activity : Research indicates that CF3-CBCA may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that CF3-CBCA exhibits cytotoxic effects against several cancer cell lines, including those derived from breast and lung cancers. The compound's ability to induce apoptosis in these cells is under investigation.
Case Study 1: Inhibition of PI3K Pathway
A study demonstrated that CF3-CBCA acts as an inhibitor of the PI3K pathway, which is critical in cancer progression. In vitro experiments showed that treatment with CF3-CBCA led to a significant reduction in cell proliferation in cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment .
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of CF3-CBCA against various bacterial strains. Results indicated that the compound exhibited moderate antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential application in developing new antibiotics.
Applications in Scientific Research
CF3-CBCA serves as a versatile building block in organic synthesis and medicinal chemistry:
- Synthesis of Complex Molecules : It is used as a precursor for synthesizing more complex organic compounds due to its reactive functional groups .
- Development of Specialty Chemicals : The compound is being explored for its utility in creating novel materials and agrochemicals.
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid, and how can catalytic methods enhance yield and selectivity?
The synthesis of this compound typically involves cyclobutane ring functionalization and trifluoromethyl group introduction. Key steps include:
- Hydrogenolysis and saponification of ester precursors to yield carboxylic acid derivatives, as demonstrated in the synthesis of ethyl 3-phenylcyclobutanecarboxylate .
- Asymmetric catalysis : Chiral phosphoric acid-catalyzed transfer hydrogenation (used for difluoro analogs) could be adapted to achieve enantioselectivity in trifluoromethyl-containing systems .
- Cyclopropane ring expansion : Methods involving optically active cyclopropyl sodium intermediates (e.g., carbonation of halogen-metal exchange products) may offer pathways to chiral cyclobutane frameworks .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3460 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
- Proton magnetic resonance (pmr) : Resolves cyclobutane ring protons (e.g., multiplets centered at 2.34–3.17 ppm) and trifluoromethyl group effects on neighboring protons .
- Neutralization equivalence analysis : Validates molecular weight and purity via acid-base titration .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Hazard statements : Potential risks include skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, masks, protective eyewear) and work in a fume hood .
- Waste disposal : Segregate chemical waste and consult professional disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can enantioselectivity be optimized in the asymmetric synthesis of this compound?
- Chiral catalysts : Use tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate derivatives as chiral auxiliaries to direct stereochemistry .
- Reaction conditions : Adjust solvent polarity, temperature, and catalyst loading to improve enantiomeric excess (e.g., diimide reduction for vinylcyclopropane intermediates ).
- Stereochemical analysis : Employ chiral HPLC or circular dichroism (CD) to quantify enantiopurity and validate synthetic routes .
Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?
- Cross-validation : Compare computational models (e.g., DFT calculations) with experimental spectroscopic data (IR, pmr) to identify discrepancies in electronic or steric effects .
- Isotopic labeling : Use deuterated analogs to trace reaction pathways and validate mechanistic hypotheses .
- Multi-technique characterization : Combine X-ray crystallography (for solid-state structure) with solution-phase NMR to account for conformational flexibility .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and biological activity?
- Lipophilicity : The -CF₃ group enhances membrane permeability, as seen in antifungal difluoromethyl analogs .
- Metabolic stability : Trifluoromethyl groups resist oxidative degradation, prolonging half-life in biological systems .
- Electronic effects : The electron-withdrawing -CF₃ group alters cyclobutane ring strain and acidity of the carboxylic acid moiety, impacting reactivity .
Q. What methodologies are effective for evaluating the compound’s potential in therapeutic applications (e.g., enzyme inhibition)?
- In vitro assays : Screen against LSD1 (lysine-specific demethylase 1) using fluorogenic substrates, as done for structurally related cyclobutanecarboxylates .
- Structure-activity relationship (SAR) studies : Modify the hydroxy and trifluoromethyl substituents to assess their roles in binding affinity .
- Molecular docking : Simulate interactions with target proteins (e.g., cancer-associated enzymes) to prioritize synthetic targets .
Methodological Notes
- Data interpretation : Discrepancies in spectral data (e.g., IR carbonyl shifts) may arise from solvent effects or impurities; always repeat measurements under standardized conditions .
- Synthetic optimization : Low yields (e.g., 25% in hydrogenolysis steps) can be improved by exploring alternative catalysts (e.g., Pd/C vs. PtO₂) or microwave-assisted reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
